1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride
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Overview
Description
1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C12H20ClN3O It is a derivative of benzene and morpholine, featuring both amine and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-nitroaniline with 2-chloroethylmorpholine under basic conditions to form the intermediate 2-(morpholin-4-yl)ethyl-2-nitroaniline. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and palladium catalysts to yield amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}
- N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide
Comparison: 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride is unique due to its specific combination of benzene and morpholine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H20ClN3O |
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Molecular Weight |
257.76 g/mol |
IUPAC Name |
2-N-(2-morpholin-4-ylethyl)benzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H19N3O.ClH/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15;/h1-4,14H,5-10,13H2;1H |
InChI Key |
PNKSGAQSSJDMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC=C2N.Cl |
Origin of Product |
United States |
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